molecular formula C19H15FN4O2S B2402673 5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile CAS No. 903858-54-8

5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile

Cat. No.: B2402673
CAS No.: 903858-54-8
M. Wt: 382.41
InChI Key: NSYOEKHVUPXQJA-UHFFFAOYSA-N
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Description

This compound features a central oxazole ring substituted at position 2 with a thiophen-2-yl group and at position 4 with a carbonitrile. Position 5 is modified with a piperazine moiety bearing a 4-fluorobenzoyl group.

Properties

IUPAC Name

5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O2S/c20-14-5-3-13(4-6-14)18(25)23-7-9-24(10-8-23)19-15(12-21)22-17(26-19)16-2-1-11-27-16/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYOEKHVUPXQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-fluorobenzoyl chloride, piperazine derivatives, and thiophene-based precursors. These intermediates are then subjected to cyclization and coupling reactions under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or piperazine moiety.

    Reduction: Reduction reactions could target the carbonitrile group or other reducible functional groups.

    Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other biomolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents at positions 2 and 5 of the oxazole core:

Compound Name Position 2 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Thiophen-2-yl 4-(4-Fluorobenzoyl)piperazin-1-yl ~C₁₉H₁₄FN₅O₂S ~407.42 Thiophene enhances π-π interactions
5-(4-(4-FBz)piperazinyl)-2-(4-FPh)oxazole-4-CN 4-Fluorophenyl 4-(4-Fluorobenzoyl)piperazin-1-yl C₂₁H₁₆F₂N₄O₂ 394.38 Dual fluorine atoms for lipophilicity
5-(4-(2-FBz)piperazinyl)-2-(2-FPh)oxazole-4-CN 2-Fluorophenyl 4-(2-Fluorobenzoyl)piperazin-1-yl C₂₁H₁₆F₂N₄O₂ 394.38 Ortho-fluorine introduces steric hindrance
5-(Indol-3-yl)-2-(thiophen-2-yl)oxazole-4-CN Thiophen-2-yl 1H-Indol-3-yl C₁₆H₁₀N₄OS 306.34 Indole enables hydrogen bonding
Styryl-thiophene derivative 2-(Thiophen-2-yl)ethenyl 4-(4-Fluorobenzoyl)piperazin-1-yl C₂₁H₁₇FN₄O₂S 408.45 Extended conjugation via ethenyl bridge
Styryl-4-fluorophenyl derivative (E)-2-(4-Fluorophenyl)ethenyl 4-(4-Fluorobenzoyl)piperazin-1-yl C₂₃H₁₈F₂N₄O₂ 432.41 Styryl group increases rigidity

Abbreviations: FBz = fluorobenzoyl; FPh = fluorophenyl; CN = carbonitrile.

Functional and Pharmacological Implications

Electronic Effects
  • Thiophen-2-yl (Target): The sulfur atom in thiophene donates electron density, promoting π-π stacking with aromatic residues in biological targets.
  • Styryl Substituents (): The ethenyl bridge in styryl derivatives extends conjugation, altering absorption spectra and binding affinity. For example, the styryl-thiophene derivative may exhibit stronger interactions with hydrophobic enzyme pockets compared to the target’s direct thiophene attachment.
Steric and Conformational Effects
  • The indole group in provides a hydrogen-bond donor (N-H), which is absent in the target compound’s piperazine-fluorobenzoyl side chain. This difference could influence target selectivity in enzyme inhibition assays.
Lipophilicity and Bioavailability
  • Fluorinated benzoyl-piperazine derivatives (e.g., ) exhibit increased lipophilicity (logP ~3.5–4.0), favoring blood-brain barrier penetration for CNS targets. The thiophene-containing target compound may have moderate logP (~3.0–3.5), balancing solubility and membrane permeability .
  • The styryl-4-fluorophenyl derivative has the highest molecular weight (432.41 g/mol), which could reduce oral bioavailability compared to the target compound.

Biological Activity

The compound 5-(4-(4-Fluorobenzoyl)piperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile is a novel chemical entity with potential therapeutic applications. Its unique structure combines a piperazine moiety with a thiophene and oxazole ring, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H16FN3OC_{18}H_{16}FN_3O, featuring a fluorobenzoyl group attached to a piperazine ring and an oxazole carbonitrile moiety. The presence of fluorine in the structure is significant as it can influence the compound's pharmacokinetics and interaction with biological targets.

1. Tyrosinase Inhibition

Research has highlighted the potential of compounds similar to This compound as inhibitors of tyrosinase (TYR), an enzyme critical in melanin production. For example, derivatives such as [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone have shown significant inhibitory effects with an IC50 of 0.18 μM, which is approximately 100-fold more active than the reference compound kojic acid (IC50 = 17.76 μM) . This suggests that similar modifications in the piperazine structure could enhance the inhibitory activity against TYR.

2. Antimelanogenic Effects

The antimelanogenic properties of compounds related to this class have been evaluated in B16F10 melanoma cells. Notably, certain derivatives exhibited these effects without cytotoxicity, indicating a favorable therapeutic profile for treating hyperpigmentation disorders .

Docking studies have provided insights into the binding modes of these compounds within the active site of TYR. The binding interactions involve crucial amino acid residues, suggesting that structural modifications can optimize binding affinity and selectivity . The fluorobenzoyl group appears to facilitate additional interactions that enhance inhibitory potency.

Comparative Analysis

To better understand the biological activity of This compound , it is useful to compare it with similar compounds:

Compound NameStructureIC50 (μM)Activity
Kojic AcidN/A17.76Reference inhibitor for TYR
Compound 26[Structure]0.18Competitive TYR inhibitor
Compound A[Structure]XTBD

Case Studies

Several studies have explored the biological activity of piperazine derivatives:

  • Inhibition Studies : A study evaluated various piperazine derivatives for their ability to inhibit TYR, identifying several potent inhibitors that could serve as leads for drug development targeting hyperpigmentation disorders .
  • Cytotoxicity Assessments : Compounds were tested on cell lines to assess their cytotoxic effects alongside their enzymatic inhibition capabilities, revealing that many derivatives maintained low toxicity while effectively inhibiting TYR .

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